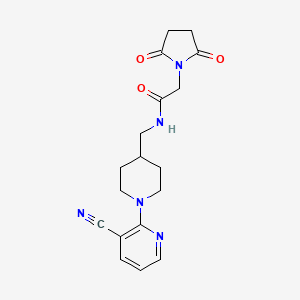
2-((3-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate” is a complex organic molecule that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives are known to participate in various chemical reactions. For example, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Scientific Research Applications
Homogeneous Catalytic Aminocarbonylation
In the study by Müller et al. (2005), amino acid methyl esters were used as amine nucleophiles in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes. This process can lead to the formation of 2-oxo-carboxamide type derivatives, a category to which "2-((3-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate" belongs, indicating its potential application in catalysis and organic synthesis (Müller et al., 2005).
Synthesis of Tetrasubstituted Thiophenes
Research by Sahu et al. (2015) reported on the synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates, which are structurally related to "2-((3-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate". This highlights its relevance in the field of synthetic chemistry, particularly in the creation of novel thiophene derivatives (Sahu et al., 2015).
Pharmacological Derivatives
Chapman et al. (1971) explored the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, demonstrating the chemical versatility and potential pharmacological applications of compounds similar to "2-((3-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate" (Chapman et al., 1971).
Allosteric Enhancers of A1 Adenosine Receptor
A study by Luetjens et al. (2003) investigated 2-amino-3-aroylthiophenes as agonist allosteric enhancers at the A1 adenosine receptor. This suggests the potential biological significance and receptor interaction capabilities of compounds like "2-((3-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate" in medicinal chemistry (Luetjens et al., 2003).
Simple Synthesis Techniques
Adib et al. (2014) described a simple method for preparing alkyl 2-aminobenzo[b]thiophene-3-carboxylates, related to the compound . This research highlights the practical aspects of synthesizing such compounds, which is essential for their broader application (Adib et al., 2014).
Chiral Aminonaphthols in Enantioselective Addition
Liu et al. (2001) focused on optically active aminonaphthol catalyzing enantioselective ethylation of aryl aldehydes, a process potentially relevant to the synthesis of compounds like "2-((3-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate", emphasizing its significance in asymmetric synthesis (Liu et al., 2001).
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
[2-[(3-methylphenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-11-4-2-5-12(8-11)9-16-14(17)10-19-15(18)13-6-3-7-20-13/h2-8H,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAAQBQEJFVIMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)COC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2765238.png)


![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![N-(2-furylmethyl)-3-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)benzamide](/img/structure/B2765243.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide](/img/structure/B2765244.png)

![Benzyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2765246.png)
![5-Oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile](/img/structure/B2765248.png)
amine](/img/structure/B2765251.png)
![N-(3-fluorobenzyl)-4-{[3-(3-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2765253.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(3,5-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2765256.png)